![molecular formula C8H7FN2 B1447613 4-Fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1379180-06-9](/img/structure/B1447613.png)
4-Fluoro-1-methyl-1H-benzo[d]imidazole
Overview
Description
“4-Fluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
A novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) with potent antileukemic activity has been developed with excellent yields in 31 min of reaction time over 5 steps . This is significantly faster than the conventional heating method, which required around 17 hours .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antimicrobial Activity
4-Fluoro-1-methyl-1H-benzo[d]imidazole: derivatives have been studied for their potential as antimicrobial agents. The imidazole ring is a common feature in compounds with antibacterial and antifungal properties . This compound can be synthesized and tested against a range of microbial strains to evaluate its efficacy in inhibiting growth or killing pathogenic organisms.
Anticancer Agents
Research has indicated that certain benzo[d]imidazole derivatives exhibit antitumor potential . These compounds can be assessed for their ability to inhibit cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), potentially leading to the development of new chemotherapeutic drugs.
Kinase Inhibition for Cancer Therapy
The structural analog 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has been used in the preparation of Abemaciclib, a kinase inhibitor . By studying the structure-activity relationship, researchers can explore the use of 4-Fluoro-1-methyl-1H-benzo[d]imidazole in the development of similar kinase inhibitors for cancer treatment.
DNA Minor Groove Binding
Bisbenzimidazoles, which include benzo[d]imidazole derivatives, are known to bind to the minor groove of DNA . This interaction can be harnessed to create drugs that target specific DNA sequences, offering a pathway for the treatment of infectious diseases and as chemotherapeutic agents against cancer.
PqsR Antagonists for Bacterial Infections
Recent studies have focused on the development of PqsR antagonists, which are compounds that can inhibit the PqsR system in bacteria . This system is crucial for biofilm maturation and chronic infections. 4-Fluoro-1-methyl-1H-benzo[d]imidazole could serve as a lead compound for the synthesis of new PqsR antagonists.
Synthesis of Functional Molecules
The imidazole ring is a key component in functional molecules used in various applications . The synthesis of 4-Fluoro-1-methyl-1H-benzo[d]imidazole can be optimized to create molecules with desired properties for use in material science, pharmaceuticals, and other industries.
Drug Development for Gastrointestinal Disorders
Imidazole derivatives like 4-Fluoro-1-methyl-1H-benzo[d]imidazole have been utilized in drugs for gastrointestinal disorders, such as antiulcer medications . Research into this compound could lead to the development of new treatments for conditions like peptic ulcers.
Antiviral Research
The imidazole core is present in several antiviral drugs. By modifying the 4-Fluoro-1-methyl-1H-benzo[d]imidazole structure, scientists can investigate its potential as a base for creating new antiviral agents, especially in the context of emerging viral diseases .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
It’s known that imidazole derivatives can have a wide range of effects, depending on their specific structure and target .
Action Environment
It’s known that such factors can significantly impact the effectiveness of a compound .
Future Directions
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
properties
IUPAC Name |
4-fluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMBFXNJVZDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methyl-1H-benzo[d]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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